molecular formula C19H13NO4 B2499283 3-Nitro-4-(4-phenylphenoxy)benzaldehyde CAS No. 851270-90-1

3-Nitro-4-(4-phenylphenoxy)benzaldehyde

Cat. No. B2499283
CAS RN: 851270-90-1
M. Wt: 319.316
InChI Key: GNOZIAAGGBYQEZ-UHFFFAOYSA-N
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Description

3-Nitro-4-(4-phenylphenoxy)benzaldehyde, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. NPPB is a potent inhibitor of chloride channels and has been used in various studies to investigate the mechanism of action of these channels.

Scientific Research Applications

Photocatalysis and Material Science

Graphitic carbon nitride modified by various processes has been investigated as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol, suggesting that nitro-substituted benzaldehydes could similarly be explored in photocatalytic applications for organic transformations (Lima et al., 2017). Moreover, CoFe2O4 nanoparticles have demonstrated excellent performance in the selective oxidation of benzyl alcohol to benzaldehyde, indicating the potential of nitro-substituted benzaldehydes in catalysis and material science applications (Nasrollahzadeh et al., 2016).

Organic Synthesis

In organic synthesis, reactions involving nitro-substituted benzaldehydes have been explored for the synthesis of complex molecules. For example, nitration and hydroxylation reactions have been used to transform benzene derivatives, suggesting the versatility of nitro-substituted compounds like 3-Nitro-4-(4-phenylphenoxy)benzaldehyde in synthetic chemistry (Vione et al., 2004). Additionally, reactions of aldehydes with stabilized sulfur ylides have been explored for the highly stereoselective synthesis of epoxides, demonstrating the utility of nitro-substituted benzaldehydes in stereoselective synthesis (Fernández et al., 1990).

Safety and Hazards

3-Nitrobenzaldehyde is harmful and potentially mutagenic . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-nitro-4-(4-phenylphenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-13-14-6-11-19(18(12-14)20(22)23)24-17-9-7-16(8-10-17)15-4-2-1-3-5-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOZIAAGGBYQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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